2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide
Description
Properties
IUPAC Name |
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2OS/c1-3-4-8(13)11(15)14-7(2)9-5-6-10(12)16-9/h5-8H,3-4,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYGDOHMIGHOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)C1=CC=C(S1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Key Challenges
Structural Overview
2-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide features a pentanamide backbone with an amino group at the second carbon and a 5-chlorothiophene moiety attached via an ethyl group to the amide nitrogen. Its molecular formula is C₁₁H₁₇ClN₂OS (MW: 260.78 g/mol). The chlorothiophene ring introduces aromaticity and electron-withdrawing effects, complicating synthetic routes due to potential side reactions at the sulfur and chlorine sites.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂OS |
| Molecular Weight | 260.78 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCC(N)C(=O)NC(C)C1=CC=C(S1)Cl |
| Key Functional Groups | Amide, primary amine, chlorothiophene |
Synthetic Routes and Methodological Advances
Stepwise Synthesis from 2-Aminopentanoic Acid
A foundational approach, adapted from patent CN101684078A, involves:
Step 1: Chlorination and Cyclization
2-Aminopentanoic acid is treated with bis(trichloromethyl)carbonate (BTC) in dichloromethane at −5–110°C to form 5-propyl-2,5-oxazolidinedione . BTC acts as a dual chlorinating and cyclizing agent, with reaction completion confirmed via thin-layer chromatography (TLC).
Step 2: Ring-Opening Ammoniation
The oxazolidinedione intermediate undergoes ammoniation with gaseous NH₃ in methanol, cleaving the ring to yield 2-aminopentanamide . Excess ammonia ensures complete conversion, though prolonged exposure risks hydrolysis.
Step 3: Thiophene Incorporation
The amide nitrogen is functionalized with 1-(5-chlorothiophen-2-yl)ethylamine via Schotten-Baumann reaction :
- Activate 2-aminopentanamide’s carboxyl group using oxalyl chloride in CH₂Cl₂ at 0°C.
- Couple the acid chloride with 1-(5-chlorothiophen-2-yl)ethylamine in the presence of Et₃N to form the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | BTC, CH₂Cl₂ | −5–110°C | 85–90 |
| 2 | NH₃(g), MeOH | 25°C | 78 |
| 3 | Oxalyl chloride, Et₃N | 0°C → 25°C | 65–70 |
Optimization Strategies for Scalability
Solvent and Catalyst Selection
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
ESI-MS (m/z): 261.1 [M+H]⁺, consistent with theoretical MW.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.
Biology
- Biological Activity Studies : Research indicates that 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Medicine
- Therapeutic Investigations : The compound is under investigation for its potential therapeutic effects in treating diseases such as cancer and inflammation. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease progression.
Industry
- Material Development : In industrial applications, this compound can be utilized to develop new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Escherichia coli and Staphylococcus aureus | |
| Cytotoxicity | Selective toxicity towards cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential development into anticancer agents. These studies underscore the need for further investigation into the mechanisms through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[1-(5-bromothiophen-2-yl)ethyl]pentanamide
- 2-amino-N-[1-(5-fluorothiophen-2-yl)ethyl]pentanamide
- 2-amino-N-[1-(5-methylthiophen-2-yl)ethyl]pentanamide
Uniqueness
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide is unique due to the presence of the chlorine atom in the thiophene ring, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with different substituents on the thiophene ring .
Biological Activity
2-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activities. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including case studies and experimental data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a thiophene ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies show that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and promote cell survival in models of neurodegeneration .
Case Study 1: In Vitro Evaluation
A study conducted on neuronal cell lines treated with varying concentrations of the compound revealed a dose-dependent increase in cell viability. The results indicated that at a concentration of 50 µM, there was a significant reduction in apoptosis markers compared to untreated controls .
Case Study 2: In Vivo Model
In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema and inflammatory markers in serum. This suggests its potential utility in treating inflammatory disorders .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cytokine Production : It appears to downregulate the synthesis of pro-inflammatory cytokines.
- Antioxidant Activity : The presence of the thiophene moiety contributes to its ability to scavenge free radicals.
Q & A
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with hypothetical targets (e.g., opioid receptors, given structural similarity to fentanyl derivatives in ). Focus on the chlorothiophene group’s hydrophobic interactions and amide hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., water or lipid bilayers) to assess conformational stability. Compare predicted low-energy conformers with crystallographic data (if available) .
- X-ray Crystallography : For definitive structural validation, grow single crystals via slow evaporation (e.g., using methanol/water mixtures). Refinement with SHELXL can resolve torsional angles and packing motifs .
How can the stability of this compound under various pH and temperature conditions be systematically evaluated?
Advanced Research Question
Design accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 1–13) and incubate at 37°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Acidic conditions may hydrolyze the amide bond, requiring protective formulations .
- Thermal Stability : Store solid samples at 4°C, 25°C, and 40°C. Use DSC/TGA to identify decomposition temperatures. notes that similar compounds degrade above 150°C, suggesting refrigeration for long-term storage .
- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS. Chlorothiophene derivatives are prone to photoisomerization, necessitating amber vials .
What strategies can differentiate stereoisomers during the synthesis of chiral pentanamide derivatives?
Advanced Research Question
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acylation to induce enantioselectivity. highlights piperazine coupling reactions where stereochemistry is critical .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra (TD-DFT calculations) to assign absolute configuration .
How can researchers validate the purity of this compound for in vitro assays?
Basic Research Question
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities. MS detection identifies co-eluting contaminants (e.g., unreacted amine or acyl chloride) .
- Elemental Analysis : Compare measured C/H/N percentages with theoretical values (calculated from C14H20ClN2OS). Deviations >0.3% indicate significant impurities .
- Karl Fischer Titration : Quantify residual water (<0.1% w/w) to ensure stability in hygroscopic samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
